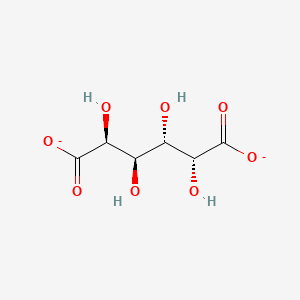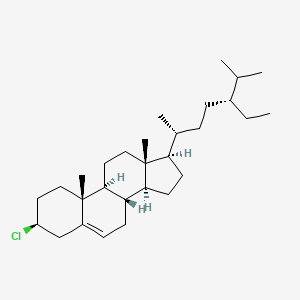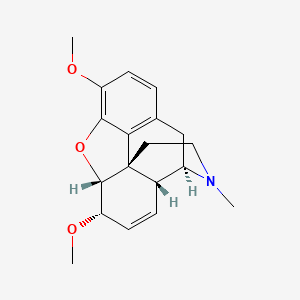
イソラムネチン 3-O-ガラクトシド
概要
科学的研究の応用
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating conditions like liver injury and thrombosis.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
カクチンは、いくつかのメカニズムを通じてその効果を発揮します。
抗酸化作用: フリーラジカルを捕捉することにより、体の抗酸化防御システムを強化します。
抗炎症作用: プロ炎症性シグナル伝達経路を阻害することにより、炎症を軽減します。
抗血栓作用: 血小板凝集を調節することにより、血栓の形成を防ぎます。
生化学分析
Biochemical Properties
Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . Cacticin also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
Cacticin exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . Cacticin influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, cacticin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of cacticin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Cacticin binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, cacticin modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cacticin have been observed to change over time. Studies have shown that cacticin remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to cacticin can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that cacticin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of cacticin vary with different dosages in animal models. At low doses, cacticin has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, cacticin can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of cacticin are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
Cacticin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts cacticin into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of cacticin in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
Cacticin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, cacticin can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of cacticin within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of cacticin plays a crucial role in its activity and function. Cacticin has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, cacticin can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of cacticin to its sites of action.
準備方法
合成経路と反応条件
カプチンの合成は、通常、合成化学経路ではなく、天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、続いてクロマトグラフィー技術を使用した精製が含まれます。 .
工業生産方法
カプチンの工業生産は、主に植物材料からの抽出に基づいています。プロセスには以下が含まれます。
収穫: カクチンを豊富に含む植物材料を収集します。
抽出: エタノールやメタノールなどの溶媒を使用して、化合物を抽出します。
化学反応の分析
反応の種類
カクチンは、以下を含むさまざまな化学反応を起こします。
酸化: カクチンは酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、カプチンのグリコシド部分を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン類の形成につながる可能性があり、還元はデオキシ誘導体の生成につながる可能性があります。 .
科学研究における用途
化学: フラボノイドグリコシドの研究における参照化合物として使用されます。
生物学: 抗炎症経路や抗酸化経路など、生物学的経路の調節における役割について調査されています。
医学: 肝臓損傷や血栓症などの病気の治療における治療の可能性を探求されています。
類似化合物との比較
カクチンは他のフラボノイドグリコシドに似ていますが、それを区別する独自の特性を持っています。
イソラムネチン: カクチンは、イソラムネチンのグリコシル化形態であり、その水溶性とバイオアベイラビリティを高めます。
ケルセチン: ケルセチンは同様の抗酸化特性を共有していますが、カプチンのグリコシド部分は追加の生物活性をもたらします。
結論
カクチンは、科学研究と潜在的な治療用途において、多様な用途を持つ有望な化合物です。そのユニークな化学構造と生物活性は、さまざまな分野における研究の価値ある対象となっています。
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?
A1: Cacticin, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.
Q2: What is the molecular formula and weight of Cacticin?
A: Cacticin has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []
Q3: In which plants can Cacticin be found?
A3: Cacticin has been identified in various plant species, including:
- Solidago virga-aurea (Goldenrod) [, ]
- Artemisia apiacea [, ]
- Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
- Malus domestica (Apple) []
- Centaurea species []
- Evodia rutaecarpa []
- Pituranthos battandieri []
- Rhododendron anthopogonoides []
- Leucaena leucocephala []
- Artemisia capillaris [, ]
- Calamintha grandiflora []
- Salicornia fruticosa []
- Annona nutans [, ]
- Cryptocarya alba []
- Erucaria microcarpa []
- Halocharis hispida []
Q4: What are the primary biological activities reported for Cacticin?
A4: Research suggests that Cacticin exhibits various biological activities, including:
- Antimicrobial activity: Cacticin demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
- Antioxidant activity: Cacticin exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
- Hepatoprotective activity: Cacticin demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
- Anti-inflammatory activity: Cacticin showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
- Antinociceptive activity: Cacticin displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]
Q5: How does Cacticin exert its antimicrobial effects against Peronophythora litchi?
A: Proteomics analysis revealed that Cacticin treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []
Q6: Can you explain the role of Cacticin in modulating HMGB1-induced inflammatory responses?
A: Cacticin effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []
Q7: What is the significance of Cacticin's antioxidant activity?
A: Cacticin's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]
Q8: Are there any studies investigating the structure-activity relationship (SAR) of Cacticin?
A: While specific SAR studies focusing on Cacticin are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []
Q9: What analytical techniques are commonly employed to identify and quantify Cacticin?
A9: Several analytical techniques are used to characterize and quantify Cacticin, including:
- Thin-layer chromatography (TLC) [, , ]
- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
- High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
- Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
- Nuclear magnetic resonance (NMR) spectroscopy [, , ]
- Mass spectrometry (MS) [, , ]
- UV spectroscopy [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)









![2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline](/img/structure/B1237635.png)

![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)

